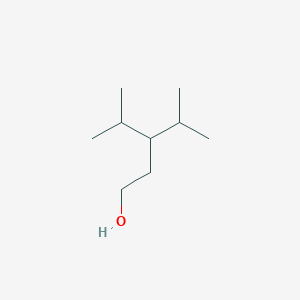![molecular formula C18H24N2O4 B2415320 N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2361772-32-7](/img/structure/B2415320.png)
N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide: is a synthetic organic compound notable for its distinctive structure, involving a complex piperidine framework, which contributes to its diverse chemical reactivity and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Starting from 4-(Hydroxymethyl)piperidine , the process involves protection of the hydroxyl group, followed by methoxylation to introduce the methoxy group at the 4-position of the piperidine ring.
Intermediate Formation: : The protected intermediate is then reacted with phenylcarbonyl chloride to form the 4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl chloride .
Final Product: : This intermediate undergoes a nucleophilic substitution reaction with prop-2-enamide , facilitated by a base such as triethylamine , yielding the target compound N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but scaled up under controlled conditions to ensure safety and efficiency. Advanced techniques such as continuous flow reactors and catalytic processes might be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially involving the hydroxymethyl group.
Reduction: : The amide moiety can be reduced to an amine under appropriate conditions.
Substitution: : The methoxy and hydroxymethyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in the presence of catalysts.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride .
Substitution: : Conditions involving bases like sodium hydride or potassium carbonate for deprotonation, facilitating nucleophilic attack.
Major Products
Oxidation: : Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: : Transformation of the amide to an amine.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a precursor or intermediate in the synthesis of more complex molecules, making it invaluable in organic synthesis and catalysis.
Biology
In biological research, it may be employed in the study of enzyme reactions, specifically those involving amide bonds.
Medicine
Industry
In industry, it is used in the manufacture of advanced materials and as an additive in polymer production to enhance properties such as flexibility and durability.
Wirkmechanismus
The compound’s mechanism of action, particularly in biological systems, involves interaction with molecular targets such as enzymes that catalyze amide bond formation or cleavage. The piperidine ring may play a role in modulating the compound’s binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-ynamide
N-[[4-(Hydroxymethyl)-4-ethoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamine
Unique Aspects
Compared to similar compounds, N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is unique due to the specific positioning and nature of its functional groups, which confer unique reactivity and interaction potential with biological targets and industrial applications.
Feel free to dive deeper into any specific area of this article!
Eigenschaften
IUPAC Name |
N-[[4-[4-(hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-16(22)19-12-14-4-6-15(7-5-14)17(23)20-10-8-18(13-21,24-2)9-11-20/h3-7,21H,1,8-13H2,2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATPCCKHCNUPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)



![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)
![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

